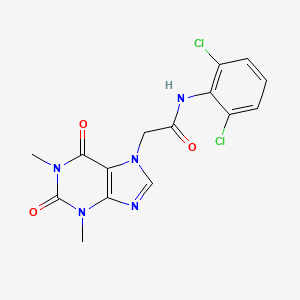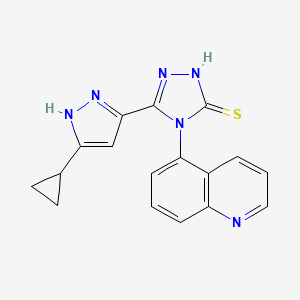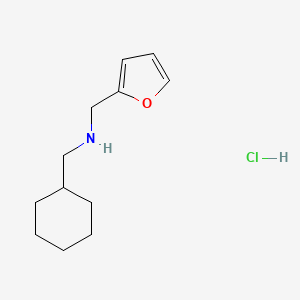![molecular formula C22H19N3O2S B4446224 2-[[3-[3-(4-Methylsulfonylphenyl)phenyl]pyrazol-1-yl]methyl]pyridine](/img/structure/B4446224.png)
2-[[3-[3-(4-Methylsulfonylphenyl)phenyl]pyrazol-1-yl]methyl]pyridine
Descripción general
Descripción
2-[[3-[3-(4-Methylsulfonylphenyl)phenyl]pyrazol-1-yl]methyl]pyridine is a complex organic compound that features a pyrazole ring substituted with a methylsulfonylphenyl group and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[3-(4-Methylsulfonylphenyl)phenyl]pyrazol-1-yl]methyl]pyridine typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketoneThe final step involves the coupling of the pyrazole derivative with a pyridine moiety under suitable conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the pyrazole formation and coupling steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-[[3-[3-(4-Methylsulfonylphenyl)phenyl]pyrazol-1-yl]methyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for nitration. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfone derivatives from oxidation, dihydropyrazole derivatives from reduction, and nitro or halogenated derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
2-[[3-[3-(4-Methylsulfonylphenyl)phenyl]pyrazol-1-yl]methyl]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[[3-[3-(4-Methylsulfonylphenyl)phenyl]pyrazol-1-yl]methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and reducing the production of inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Similar in structure but with an indole ring instead of a pyrazole ring.
2-(4-Methylsulfonylphenyl)imidazole: Contains an imidazole ring instead of a pyrazole ring.
2-(4-Methylsulfonylphenyl)pyrimidine: Features a pyrimidine ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 2-[[3-[3-(4-Methylsulfonylphenyl)phenyl]pyrazol-1-yl]methyl]pyridine lies in its specific combination of functional groups and ring structures, which confer unique chemical reactivity and biological activity
Propiedades
IUPAC Name |
2-[[3-[3-(4-methylsulfonylphenyl)phenyl]pyrazol-1-yl]methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-28(26,27)21-10-8-17(9-11-21)18-5-4-6-19(15-18)22-12-14-25(24-22)16-20-7-2-3-13-23-20/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWUCNCERUYTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NN(C=C3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dimethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446149.png)
![N-[3-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4446156.png)

![N-(2,6-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446170.png)
![N-[(3-methylthiophen-2-yl)methyl]cyclohexanamine;hydrochloride](/img/structure/B4446176.png)

![N-tert-butyl-2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetamide](/img/structure/B4446187.png)
![N-[3-(3-fluoroanilino)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4446188.png)

![7-cyclohexyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446206.png)
![1-[4-(4-morpholinylmethyl)benzoyl]indoline](/img/structure/B4446216.png)
![N-[(4-CHLOROPHENYL)METHYL]-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B4446222.png)
![ethyl 4-[(5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4446229.png)
